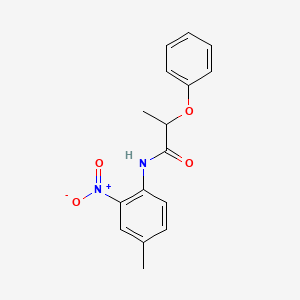
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide, also known as MNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPP is a synthetic compound that belongs to the class of amides and is primarily used in research and development.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide is not well understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. For example, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been found to have various biochemical and physiological effects on the body. For example, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been shown to reduce inflammation and pain in animal models of arthritis and cancer. N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has also been found to have insecticidal properties, which may be due to its ability to disrupt the nervous system of insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has several advantages for use in laboratory experiments. For example, it is a stable compound that can be easily synthesized and purified. N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide also exhibits specific properties that make it useful for certain experiments. However, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide. One area of interest is the development of N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide-based drugs for the treatment of various diseases such as arthritis and cancer. Another area of interest is the development of new pesticides based on N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide. Finally, there is also potential for the development of new materials and polymers based on N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide.
Métodos De Síntesis
The synthesis of N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide involves the reaction of 4-methyl-2-nitroaniline with 2-phenoxypropanoyl chloride in the presence of a base. The reaction results in the formation of N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide, which is then purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. In agriculture, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been used as a precursor for the synthesis of various polymers and materials.
Propiedades
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-8-9-14(15(10-11)18(20)21)17-16(19)12(2)22-13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALBVUSAHPLUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-2-nitro-phenyl)-2-phenoxy-propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

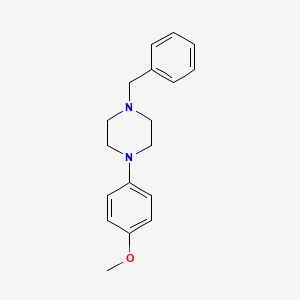
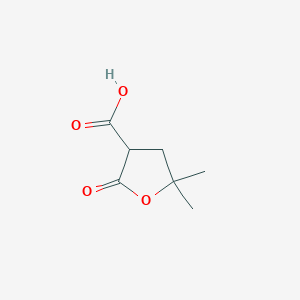
![7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4925817.png)
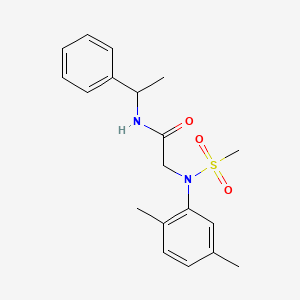
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4925828.png)
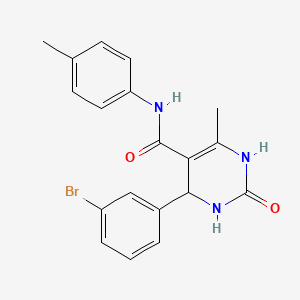
![1-(9-butyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4925857.png)
![1-(3-chloro-4-methylphenyl)-4-[(5-methyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B4925862.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4925874.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4925882.png)
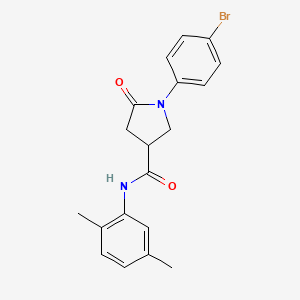
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4925896.png)

![ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4925905.png)